(5-pyridin-4-ylthiophen-2-yl)methanamine chemical properties
(5-pyridin-4-ylthiophen-2-yl)methanamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of (5-Pyridin-4-ylthiophen-2-yl)methanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique structural amalgamation of pyridine and thiophene rings within a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological applications of the emerging class of compounds exemplified by (5-pyridin-4-ylthiophen-2-yl)methanamine. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer predictive insights and guide future research and development in this promising area of medicinal chemistry. The inherent properties of the pyridine and thiophene moieties suggest a wide range of potential biological activities, including but not limited to anticancer, anti-inflammatory, and neurological applications.[1][2][3]
Introduction: The Pyridinyl-Thiophenyl Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridine ring is a ubiquitous heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] Similarly, the thiophene ring, a bioisostere of the benzene ring, is a key component in a variety of pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[2][3] The combination of these two pharmacophoric elements in structures such as (5-pyridin-4-ylthiophen-2-yl)methanamine creates a molecule with a rich chemical landscape and significant potential for biological activity. This guide will delve into the predicted chemical characteristics and plausible therapeutic avenues for this class of compounds.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₀H₁₀N₂S | Based on chemical structure |
| Molecular Weight | 190.27 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar aromatic amines |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water, but likely to form salts in acidic aqueous solutions. | General characteristic of pyridine and amine-containing organic compounds.[1] |
| pKa (pyridinium ion) | ~5-6 | Typical pKa for a pyridinium ion. |
| pKa (ammonium ion) | ~9-10 | Typical pKa for a primary aminomethyl group. |
| LogP | 1.5 - 2.5 (Predicted) | Estimation based on the lipophilicity of pyridine and thiophene rings. |
Synthesis and Reactivity: A Proposed Synthetic Pathway and Chemical Behavior
A plausible synthetic route to (5-pyridin-4-ylthiophen-2-yl)methanamine can be designed based on established organic chemistry methodologies. A potential pathway could involve a Suzuki or Stille coupling to form the central pyridinyl-thiophene core, followed by functional group manipulations to introduce the methanamine moiety.
Proposed Synthesis Workflow
A likely synthetic strategy would commence with the coupling of a protected 2-formyl-5-halothiophene with a pyridine-4-boronic acid derivative, followed by reductive amination.
Caption: Proposed synthetic workflow for (5-pyridin-4-ylthiophen-2-yl)methanamine.
Reactivity Profile
The chemical reactivity of (5-pyridin-4-ylthiophen-2-yl)methanamine is dictated by its three primary functional components:
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Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the thiophene substituent.
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Thiophene Ring: This aromatic ring is more reactive than benzene towards electrophilic substitution, with substitution typically occurring at the position adjacent to the sulfur atom if available. The pyridine substituent will influence the regioselectivity.
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Aminomethyl Group: The primary amine is nucleophilic and basic. It can readily react with electrophiles such as acyl chlorides, aldehydes, and ketones to form amides, imines (which can be further reduced to secondary amines), and other derivatives.
Spectroscopic Characterization: Predicted NMR and Mass Spectra
While no specific published spectra for (5-pyridin-4-ylthiophen-2-yl)methanamine are available, we can predict the key features based on the analysis of similar structures.
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¹H NMR:
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Pyridine Protons: Two distinct signals in the aromatic region (δ 8.5-9.0 ppm and δ 7.5-8.0 ppm), each integrating to 2H, exhibiting characteristic doublet splitting patterns.
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Thiophene Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), each integrating to 1H.
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Methylene Protons: A singlet or a broad singlet around δ 3.8-4.2 ppm, integrating to 2H.
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Amine Protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, integrating to 2H.
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¹³C NMR:
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Pyridine Carbons: Signals in the range of δ 140-155 ppm for the carbons adjacent to the nitrogen and δ 120-130 ppm for the other carbons.
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Thiophene Carbons: Signals typically appearing between δ 120-150 ppm.
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Methylene Carbon: A signal around δ 40-50 ppm.
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Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 191.06.
Potential Applications in Drug Discovery: Exploring Therapeutic Horizons
The pyridinyl-thiophenyl-methanamine scaffold holds considerable promise for the development of novel therapeutics, drawing on the established biological activities of its constituent parts.
Anticancer Activity
Both pyridine and thiophene derivatives are well-represented in anticancer drug discovery.[2][4] They have been shown to inhibit various kinases and other enzymes crucial for cancer cell proliferation and survival. The methanamine group provides a key point for interaction with biological targets and for further chemical modification to optimize activity and selectivity.
Anti-inflammatory Properties
Compounds containing pyridine and thiophene rings have been investigated for their anti-inflammatory effects.[3] The mechanism of action could involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.
Neurological and Psychiatric Disorders
The pyridine moiety is a common feature in drugs targeting the central nervous system (CNS). The ability of the pyridine nitrogen to engage in specific interactions with receptors and enzymes in the brain makes this scaffold attractive for the development of treatments for a range of neurological and psychiatric conditions.
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule drugs exert their effects by inhibiting protein kinases. The pyridinyl-thiophenyl-methanamine scaffold could potentially bind to the ATP-binding pocket of a kinase, with the pyridine and thiophene rings forming key interactions with the hinge region and other residues, and the methanamine group providing a vector for interaction with the solvent-exposed region.
Caption: Hypothetical binding mode in a kinase active site.
Safety and Handling
As with any research chemical, (5-pyridin-4-ylthiophen-2-yl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) is not available, the general hazards associated with aromatic amines and sulfur-containing compounds should be considered. These may include skin and eye irritation, and potential toxicity if ingested or inhaled.
Conclusion and Future Directions
The (5-pyridin-4-ylthiophen-2-yl)methanamine scaffold represents a promising starting point for the design and synthesis of new chemical entities with therapeutic potential. This technical guide has provided a predictive overview of its chemical properties and potential applications based on the rich chemistry of its constituent pyridine and thiophene rings. Future research should focus on the development of efficient synthetic routes to this and related compounds, followed by thorough experimental characterization of their physicochemical properties and a systematic evaluation of their biological activities across a range of therapeutic targets. Such studies will be crucial in unlocking the full potential of this intriguing class of molecules in the field of drug discovery.
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